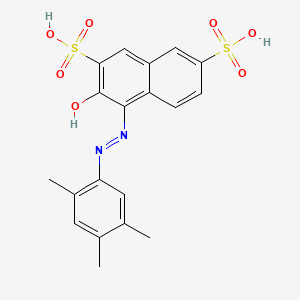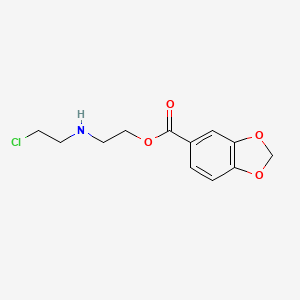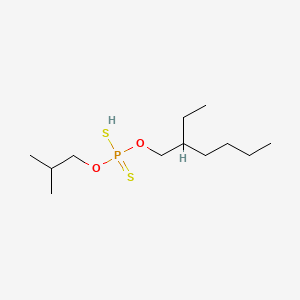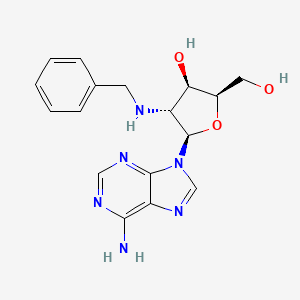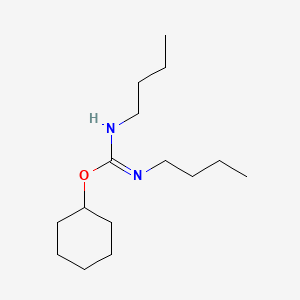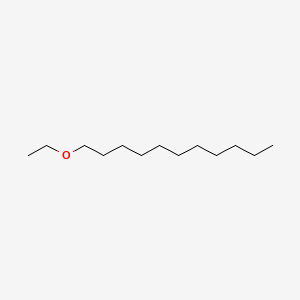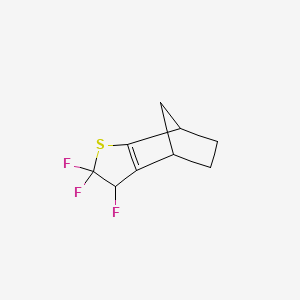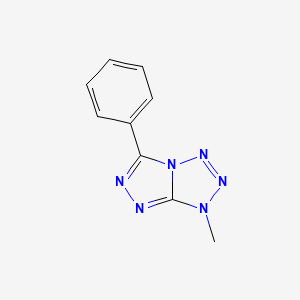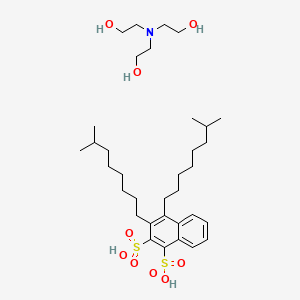
Einecs 264-320-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 264-320-4, also known as 2,2’-Methylenebis(6-tert-butyl-4-methylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete condensation.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as bromine or nitric acid.
Major Products
Oxidation: The oxidation of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically yields quinone derivatives.
Substitution: Electrophilic substitution reactions can produce brominated or nitrated derivatives, depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Methylenebis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties, which can protect biological molecules from oxidative damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant to prolong the shelf life of drugs.
Industry: It is widely used in the rubber and plastic industries to enhance the durability and longevity of products.
Mécanisme D'action
The antioxidant effect of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxy radical, which does not readily participate in further reactions, thus terminating the chain reaction of oxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butylated Hydroxytoluene (BHT)
- Butylated Hydroxyanisole (BHA)
- 2,6-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) offers superior stability and effectiveness as an antioxidant. Its unique structure allows for better performance in high-temperature applications and provides longer-lasting protection against oxidation.
Propriétés
Numéro CAS |
63568-36-5 |
|---|---|
Formule moléculaire |
C34H59NO9S2 |
Poids moléculaire |
690.0 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid |
InChI |
InChI=1S/C28H44O6S2.C6H15NO3/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);8-10H,1-6H2 |
Clé InChI |
NORIPRRFFPNDNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


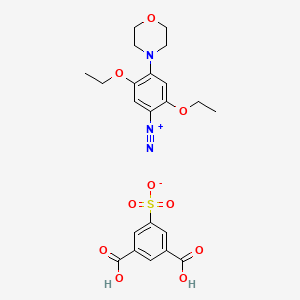
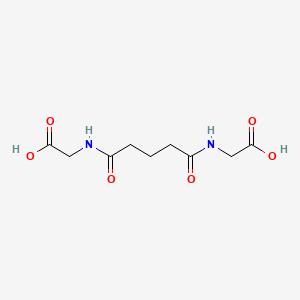
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
